2-氟-4-碘吡啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

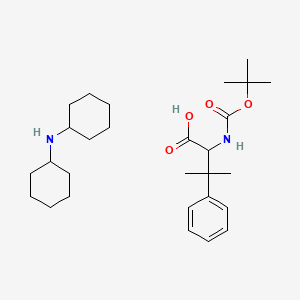

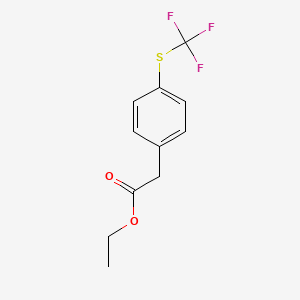

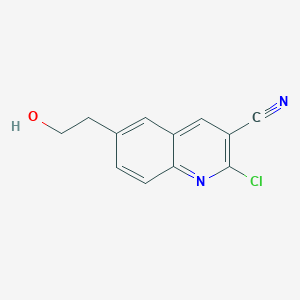

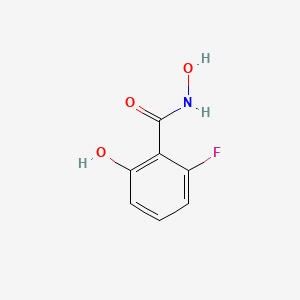

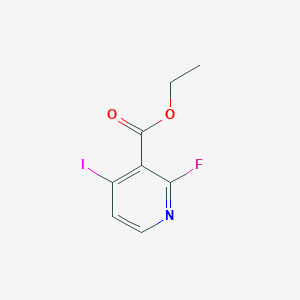

“2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C8H7FINO2 . It has a molecular weight of 295.05 . This compound is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

The synthesis of “2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester” involves several steps. One common method involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . Other methods involve the use of Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester” consists of a pyridine ring with fluorine and iodine substituents at the 2nd and 4th positions, respectively. The 3rd position of the pyridine ring is attached to a carboxylic acid ethyl ester group .Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester” are diverse. For instance, under basic conditions, it undergoes heterolytic C2-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation . Other reactions include cross-coupling with aryl bromides and alkyl halides .科学研究应用

1. 抗菌剂的合成

2-氟-4-碘吡啶-3-羧酸乙酯及其衍生物已在抗菌剂的合成中得到探索。研究表明,某些具有特定取代基的类似物可以表现出显着的抗菌活性。例如,结构相关的吡啶酮羧酸对各种细菌表现出显着的有效性 (Egawa等人,1984)。

2. 在癌症研究中的应用

与2-氟-4-碘吡啶-3-羧酸乙酯结构相关的化合物已被研究其与癌细胞的相互作用。研究表明,某些分子上的氟取代基可以增强其对癌细胞的有效性,使其成为抗癌前药的有希望的候选者 (Yamazaki等人,1996)。

3. 催化氨羰基化

该化合物已用于涉及含氮碘杂芳烃的催化氨羰基化反应中。这一过程促进了与烟酰胺相关的 N-取代化合物的合成,这些化合物具有潜在的生物学意义 (Takács等人,2007)。

4. 新型合成途径

涉及2-氟-4-碘吡啶-3-羧酸乙酯衍生物的创新合成方法已经开发出来。这些方法对于生产4-氟吡啶至关重要,4-氟吡啶在化学和制药工业中具有广泛的应用 (Wittmann等人,2006)。

5. 氟羧酸的合成

使用2-氟-4-碘吡啶-3-羧酸乙酯等化合物合成的氟羧酸因其化学性质而受到研究。这些酸由于其独特的反应性和稳定性在生化研究中起着至关重要的作用 (Kun & Dummel,1969)。

6. 肽化学

在肽化学中,2-氟-4-碘吡啶-3-羧酸乙酯的衍生物已被用于氨基酸和肽中的羧基保护。该方法有助于在合成过程中稳定肽,并且可以在温和条件下除去,突出了其在生物化学中的用途 (Chantreux等人,1984)。

7. 金属配合物的配体合成

与2-氟-4-碘吡啶-3-羧酸乙酯相关的化合物已用于金属配合物的配体合成。这些配体可用于创建具有较低能量电子吸收的配合物,这在材料科学和催化中是有益的 (Zong等人,2008)。

8. α-氟-α,β-不饱和羧酸酯的合成

研究表明,一种衍生物苯基磺酰基氟乙酸乙酯可用于合成α-氟-α,β-不饱和羧酸酯。这些酯是含有氟的生物活性化合物的关键中间体 (Allmendinger,1991)。

未来方向

The future directions for “2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester” are promising. Given its utility as a molecular scaffold for APIs and a substrate for synthetic chemistry, it is likely to find increasing applications in the development of new pharmaceuticals and agrochemicals . Furthermore, the ongoing advancements in fluorine chemistry are expected to provide new synthetic routes and applications for this compound .

属性

IUPAC Name |

ethyl 2-fluoro-4-iodopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZTTDLVMNBNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。